N-(3-chloro-4-methoxyphenyl)-2-[4-(2-oxopiperidin-1-yl)piperidin-1-yl]acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-[4-(2-oxopiperidin-1-yl)piperidin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro-methoxyphenyl group and a piperidinyl-acetamide moiety.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[4-(2-oxopiperidin-1-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O3/c1-26-17-6-5-14(12-16(17)20)21-18(24)13-22-10-7-15(8-11-22)23-9-3-2-4-19(23)25/h5-6,12,15H,2-4,7-11,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOJUBAUUDYWOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)N3CCCCC3=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[4-(2-oxopiperidin-1-yl)piperidin-1-yl]acetamide typically involves multiple stepsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-(3-chloro-4-methoxyphenyl)-2-[4-(2-oxopiperidin-1-yl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-[4-(2-oxopiperidin-1-yl)piperidin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic effects or its role as a lead compound in drug development.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[4-(2-oxopiperidin-1-yl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(3-chloro-4-methoxyphenyl)-2-[4-(2-oxopiperidin-1-yl)piperidin-1-yl]acetamide can be compared with other similar compounds, such as:
4-methoxyphenyl N-(3-chloro-4-methylphenyl)carbamate: This compound shares a similar phenyl structure but differs in its functional groups.
N-(3-chloro-4-methoxyphenyl)-2-(piperidin-1-yl)acetamide: This compound is structurally similar but lacks the oxopiperidinyl group. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
